molecular formula C16H20N2O4S B6713951 N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(2-hydroxyethoxy)-4-methoxybenzamide

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(2-hydroxyethoxy)-4-methoxybenzamide

Cat. No.: B6713951
M. Wt: 336.4 g/mol
InChI Key: NHAHCBHBTNDYCL-UHFFFAOYSA-N
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Description

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(2-hydroxyethoxy)-4-methoxybenzamide is a synthetic organic compound that features a thiazole ring, a benzamide moiety, and hydroxyethoxy and methoxy substituents

Properties

IUPAC Name

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(2-hydroxyethoxy)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-10-11(2)23-15(18-10)9-17-16(20)12-4-5-13(21-3)14(8-12)22-7-6-19/h4-5,8,19H,6-7,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAHCBHBTNDYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CNC(=O)C2=CC(=C(C=C2)OC)OCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(2-hydroxyethoxy)-4-methoxybenzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Attachment of the Benzamide Moiety: The benzamide moiety can be introduced via an amide coupling reaction, often using reagents such as carbodiimides (e.g., EDCI) and coupling agents like HOBt.

    Introduction of Hydroxyethoxy and Methoxy Groups: These substituents can be introduced through nucleophilic substitution reactions, where the appropriate hydroxyethoxy and methoxy precursors are reacted with the benzamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The hydroxyethoxy and methoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base (e.g., NaH or K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(2-hydroxyethoxy)-4-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study the interactions of thiazole-containing molecules with biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

Medicinally, compounds containing thiazole rings are known for their pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This specific compound could be explored for similar therapeutic potentials.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical structure of the thiazole ring.

Mechanism of Action

The mechanism of action of N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(2-hydroxyethoxy)-4-methoxybenzamide would depend on its specific application. Generally, thiazole-containing compounds can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.

    Benzamide Derivatives: Compounds such as metoclopramide and sulpiride.

Uniqueness

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(2-hydroxyethoxy)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyethoxy and methoxy groups, along with the thiazole ring, provides a versatile scaffold for further chemical modifications and potential therapeutic applications.

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